3-Fluoro-5-(oxetan-3-yloxy)benzoic acid
Overview
Description
3-Fluoro-5-(oxetan-3-yloxy)benzoic acid is a fluorinated benzoic acid derivative. This compound features a fluorine atom at the 3-position and an oxetan-3-yloxy group at the 5-position of the benzoic acid core.
Preparation Methods
One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing fluorinated benzoic acids .
Chemical Reactions Analysis
3-Fluoro-5-(oxetan-3-yloxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Scientific Research Applications
3-Fluoro-5-(oxetan-3-yloxy)benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable building block for designing new pharmaceuticals.
Materials Science: The compound can be used in the synthesis of advanced materials with specific properties, such as increased stability and reactivity.
Biochemistry: It can serve as a probe or ligand in biochemical studies to investigate molecular interactions and pathways.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(oxetan-3-yloxy)benzoic acid involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules . The fluorine atom can enhance the compound’s binding affinity to its targets, making it more effective in its biological activity .
Comparison with Similar Compounds
3-Fluoro-5-(oxetan-3-yloxy)benzoic acid can be compared with other fluorinated benzoic acids, such as:
3-Fluoro-5-iodobenzoic acid: This compound features an iodine atom instead of an oxetane ring, which can lead to different reactivity and applications.
3-Fluoro-5-(trifluoromethyl)benzoic acid: This compound has a trifluoromethyl group, which can enhance its lipophilicity and binding affinity. The unique combination of the fluorine atom and the oxetane ring in this compound makes it distinct from these similar compounds, offering unique properties and applications.
Properties
IUPAC Name |
3-fluoro-5-(oxetan-3-yloxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO4/c11-7-1-6(10(12)13)2-8(3-7)15-9-4-14-5-9/h1-3,9H,4-5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCAHADFYRKMGKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=CC(=CC(=C2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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